molecular formula C7H5BrClNO2S B11822681 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

Cat. No.: B11822681
M. Wt: 282.54 g/mol
InChI Key: RUPPCELDZDHUQR-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is an organic compound with the molecular formula C7H5BrClNO2S It is a thiophene derivative characterized by the presence of bromine, chlorine, and a nitroprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene typically involves the halogenation of thiophene derivatives followed by the introduction of the nitroprop-1-enyl group. One common method involves the bromination and chlorination of thiophene, followed by a nitration reaction to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques would also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene: A closely related compound with similar functional groups.

    2-Bromo-3-chloro-5-(2-nitroprop-1-enyl)thiophene: Another isomer with different positions of the halogen atoms.

    5-Bromo-2-chloro-3-(2-nitroprop-1-enyl)thiophene: An isomer with the nitroprop-1-enyl group at a different position.

Uniqueness

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, chlorine, and nitroprop-1-enyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H5BrClNO2S

Molecular Weight

282.54 g/mol

IUPAC Name

3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

InChI

InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3

InChI Key

RUPPCELDZDHUQR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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